molecular formula C22H15FN2O3 B2552250 (2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 338420-86-3

(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No. B2552250
CAS RN: 338420-86-3
M. Wt: 374.371
InChI Key: ZWNOUSSCOSFKCT-DTQAZKPQSA-N
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Description

The compound is a derivative of indenone, which is a polycyclic aromatic hydrocarbon. The presence of the nitrophenylamino group, fluorine atom, and phenyl group suggest that it might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the indenone core, with the various substituents attached. The exact structure would depend on the specific locations of these substituents on the core .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating amino and phenyl groups. The presence of the fluorine atom might also affect its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the polar nitro and amino groups might influence its solubility properties .

Scientific Research Applications

Antitubercular Activity

The compound’s structural features make it a potential candidate for combating tuberculosis (TB). Researchers have synthesized derivatives based on this scaffold, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one . These derivatives were investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra strain) and Mycobacterium bovis (BCG strain).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include studying its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

(2E)-7-fluoro-2-[(2-nitroanilino)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-17-10-6-9-15-20(14-7-2-1-3-8-14)16(22(26)21(15)17)13-24-18-11-4-5-12-19(18)25(27)28/h1-13,20,24H/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNOUSSCOSFKCT-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C/NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one

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